molecular formula C11H7BrO3 B2549232 3-Acetyl-7-bromochromen-2-one CAS No. 848322-75-8

3-Acetyl-7-bromochromen-2-one

Cat. No.: B2549232
CAS No.: 848322-75-8
M. Wt: 267.078
InChI Key: SSYBUBRVVKSXGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetyl-7-bromochromen-2-one is a heterocyclic compound belonging to the chromenone family. It is characterized by the presence of an acetyl group at the third position and a bromine atom at the seventh position of the chromen-2-one core structure. This compound is of significant interest due to its diverse applications in various fields of research and industry, particularly in the synthesis of biologically active molecules .

Scientific Research Applications

3-Acetyl-7-bromochromen-2-one has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-7-bromochromen-2-one typically involves the condensation of 6-bromo salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine. The reaction is carried out at room temperature for about 10 minutes, followed by heating in a water bath for 30 minutes . The general reaction scheme is as follows:

    Condensation Reaction:

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-7-bromochromen-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the seventh position can be substituted with other nucleophiles.

    Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids.

    Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Derivatives with different substituents at the seventh position.

    Oxidation: 3-Carboxy-7-bromochromen-2-one.

    Reduction: 3-(1-Hydroxyethyl)-7-bromochromen-2-one.

Mechanism of Action

The mechanism of action of 3-Acetyl-7-bromochromen-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Acetyl-7-hydroxychromen-2-one
  • 3-Acetyl-6-bromochromen-2-one
  • 3-Acetyl-7-chlorochromen-2-one

Uniqueness

3-Acetyl-7-bromochromen-2-one is unique due to the presence of both an acetyl group and a bromine atom, which confer distinct chemical reactivity and biological activity. Compared to its analogs, the bromine atom at the seventh position can participate in unique substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-acetyl-7-bromochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO3/c1-6(13)9-4-7-2-3-8(12)5-10(7)15-11(9)14/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYBUBRVVKSXGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C(C=C2)Br)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.